
Methyl 3-((2S,5S)-5-allyl-4-oxotetrahydrofuran-2-YL)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-((2S,5S)-5-allyl-4-oxotetrahydrofuran-2-YL)propanoate is an organic compound with a complex structure that includes a tetrahydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((2S,5S)-5-allyl-4-oxotetrahydrofuran-2-YL)propanoate typically involves the use of allyl alcohol and other reagents under specific conditions. One common method involves the reaction of allyl alcohol with a suitable acid catalyst to form the desired ester. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. These methods are designed to be more efficient and sustainable compared to traditional batch processes.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-((2S,5S)-5-allyl-4-oxotetrahydrofuran-2-YL)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 3-((2S,5S)-5-allyl-4-oxotetrahydrofuran-2-YL)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl 3-((2S,5S)-5-allyl-4-oxotetrahydrofuran-2-YL)propanoate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or modulate receptor activity, thereby influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-((2S,5S)-5-allyl-4-methylenetetrahydrofuran-2-yl)propanoate
- Methyl 3-((2S,5S)-5-allyl-4-hydroxytetrahydrofuran-2-yl)propanoate
Uniqueness
Methyl 3-((2S,5S)-5-allyl-4-oxotetrahydrofuran-2-YL)propanoate is unique due to its specific structural features, such as the presence of an oxo group on the tetrahydrofuran ring. This structural characteristic can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Eigenschaften
Molekularformel |
C11H16O4 |
|---|---|
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
methyl 3-[(2S,5S)-4-oxo-5-prop-2-enyloxolan-2-yl]propanoate |
InChI |
InChI=1S/C11H16O4/c1-3-4-10-9(12)7-8(15-10)5-6-11(13)14-2/h3,8,10H,1,4-7H2,2H3/t8-,10-/m0/s1 |
InChI-Schlüssel |
PTCZINULWRLUJF-WPRPVWTQSA-N |
Isomerische SMILES |
COC(=O)CC[C@H]1CC(=O)[C@@H](O1)CC=C |
Kanonische SMILES |
COC(=O)CCC1CC(=O)C(O1)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5,6,7-Tetrabromo-1H-benzo[d][1,2,3]triazol-1-ol](/img/structure/B13026054.png)
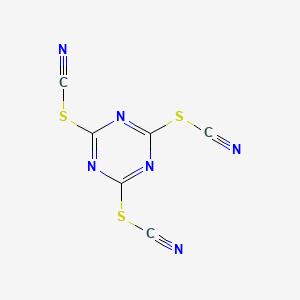
![2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B13026073.png)
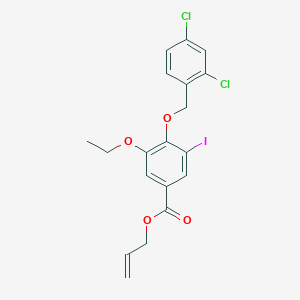
![N-({bicyclo[1.1.1]pentan-1-yl}methyl)-2,2,2-trifluoroacetamide](/img/structure/B13026089.png)

![(6aR,9aS)-5,6,6a,7,9,9a-Hexahydro-2H-furo[3,4-b][1,4]oxazocine](/img/structure/B13026103.png)
![Spiro[piperidine-4,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one](/img/structure/B13026107.png)
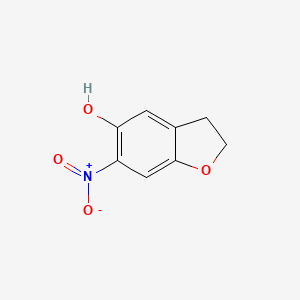
![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B13026117.png)
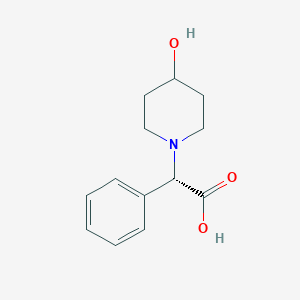
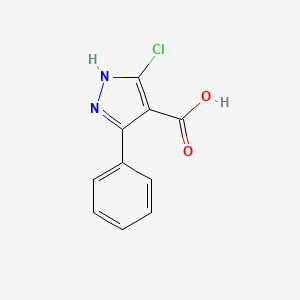
![7,18-diethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13026148.png)
